4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one
Overview
Description
4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and 2-pyridone.
Condensation Reaction: The 4-fluoro-3-methoxybenzaldehyde undergoes a condensation reaction with 2-pyridone in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cyclization: The resulting intermediate undergoes cyclization to form the desired this compound. This step may require the use of a catalyst or additional reagents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding reduced forms.
Substitution: The fluorine atom and methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Material Science: The compound is explored for its use in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group on the phenyl ring contribute to the compound’s binding affinity and selectivity. The pyridinone structure allows for hydrogen bonding and π-π interactions with target molecules, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine
- 4-(4-Fluoro-3-methoxyphenyl)pyridine
Uniqueness
4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one is unique due to its specific combination of functional groups and structural features. The presence of both a fluorine atom and a methoxy group on the phenyl ring, along with the pyridinone core, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
4-(4-fluoro-3-methoxyphenyl)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-11-6-8(2-3-10(11)13)9-4-5-14-12(15)7-9/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWJTHIWEWPETL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)NC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682822 | |
Record name | 4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-50-1 | |
Record name | 2(1H)-Pyridinone, 4-(4-fluoro-3-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261901-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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